2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride
Overview
Description
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It’s known that piperidine derivatives can have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the dehydrogenative [4+2] cycloaddition of 1,3-butadienes with nitriles, catalyzed by nickel(0) .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyridine dihydrochloride: This compound shares a similar structure but differs in its specific functional groups.
2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride: Another related compound with different substituents.
4-(Piperidin-1-yl)pyridine derivatives: These compounds have variations in their piperidine and pyridine structures.
Uniqueness
2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-piperidin-4-ylethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11;;/h1-3,8,11,13H,4-7,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFNMWPDCZWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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